molecular formula C19H19FN4O B2944365 3-(2-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034522-17-1

3-(2-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide

Cat. No. B2944365
CAS RN: 2034522-17-1
M. Wt: 338.386
InChI Key: PABDCMCWHDCZIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H19FN4O and its molecular weight is 338.386. The purity is usually 95%.
BenchChem offers high-quality 3-(2-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Research on novel pyrazole derivatives, such as the ones related to the compound , has demonstrated significant potential in cancer treatment. These compounds have been synthesized and evaluated for their cytotoxic activity against several tumor cell lines. For example, compounds with specific substituents have shown potent cytotoxicity in vitro and notable antitumor activity in vivo, presenting a promising avenue for the development of new anticancer drugs (Naito et al., 2005).

Neurodegenerative Disease Research

Certain fluorinated compounds have been found to exhibit high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), distinguishing them from central benzodiazepine receptors (CBRs). This selectivity makes these compounds potential candidates for imaging studies related to neurodegenerative diseases, offering insights into PBR expression in conditions such as Alzheimer's and Parkinson's diseases (Fookes et al., 2008).

TRPV1 Antagonism for Pain Management

The research into 2-aryl pyridine C-region derivatives of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides has uncovered highly potent TRPV1 antagonists. These compounds, including specific analogs, have demonstrated efficacy in mouse neuropathic pain models, blocking capsaicin-induced hypothermia in a dose-dependent manner. This discovery highlights the compound's potential for the development of new pain management therapies (Ryu et al., 2014).

Fluorinated Heterocyclic Compound Synthesis

The synthesis of fluorinated heterocyclic compounds, such as pyrazoles and pyrimidines, using fluorinated building blocks, has broad applications in medicinal chemistry. These building blocks facilitate the creation of molecules with potential pharmacological activities, offering a versatile toolkit for drug discovery and development (Shi et al., 1996).

properties

IUPAC Name

3-(2-fluorophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c1-24-13-16(12-23-24)19-15(6-4-10-21-19)11-22-18(25)9-8-14-5-2-3-7-17(14)20/h2-7,10,12-13H,8-9,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABDCMCWHDCZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide

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